5-Ethyl-5-methyldecane

Übersicht

Beschreibung

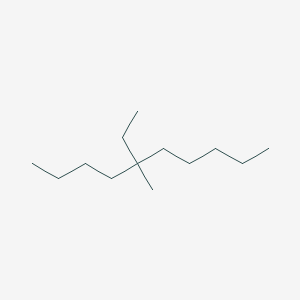

5-Ethyl-5-methyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyldecane can be achieved through several methods. One common approach involves the alkylation of decane with ethyl and methyl groups. This process typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and advanced separation techniques. The raw materials, such as decane, ethyl chloride, and methyl chloride, are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The resulting mixture is then purified using distillation or other separation methods to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-5-methyldecane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.

Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. These reactions are usually carried out under high pressure and temperature.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride). These reactions are often carried out under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Simpler hydrocarbons

Substitution: Halogenated hydrocarbons

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Ethyl-5-methyldecane is utilized in organic synthesis due to its unique structural properties. It serves as an important intermediate in the production of various chemical compounds. Its branched structure allows for specific reactivity patterns that can be exploited in synthetic pathways.

Key Points:

- Intermediate in Synthesis : It is used to create other organic compounds through reactions such as alkylation and functionalization.

- Research Chemical : The compound is recognized for its utility in research settings, particularly in developing new synthetic methods or exploring reaction mechanisms .

Solvent Properties

Due to its hydrophobic nature, this compound is employed as a solvent in various chemical reactions and extraction processes. Its ability to dissolve non-polar substances makes it ideal for applications requiring separation or purification of organic compounds.

Key Points:

- Non-polar Solvent : Effective for extracting non-polar compounds from mixtures.

- Chemical Stability : Exhibits good thermal and chemical stability, making it suitable for high-temperature reactions .

Study of Volatile Organic Compounds (VOCs)

In environmental science, this compound is studied as part of VOCs profiling. Its presence and concentration can provide insights into pollution levels and the behavior of hydrocarbons in different environments.

Key Points:

- VOCs Monitoring : Used in studies assessing the impact of VOCs on air quality and human health.

- Analytical Techniques : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze its concentration in various samples, contributing to environmental monitoring efforts .

Case Study 1: Environmental Monitoring

A study analyzed the concentration of VOCs, including this compound, at a marine terminal. The research utilized advanced monitoring techniques to assess the impact of industrial activities on local air quality, demonstrating the compound's relevance in environmental assessments .

Case Study 2: Organic Reaction Mechanisms

Research focusing on the molecular structure's effect on heat transport properties included this compound as a model compound. The findings highlighted how structural variations influence thermal conductivity, providing insights into designing materials with specific thermal properties .

Wirkmechanismus

The mechanism of action of 5-Ethyl-5-methyldecane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and function. In chemical reactions, it can act as a substrate or reactant, participating in various oxidation, reduction, and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Ethyl-5-methylundecane

- 5-Ethyl-5-methylnonane

- 5-Ethyl-5-methylheptane

Uniqueness

5-Ethyl-5-methyldecane is unique due to its specific branching pattern and molecular structure. This structure imparts distinct physical and chemical properties, such as boiling point, melting point, and reactivity, which differentiate it from other similar compounds. Its specific branching also affects its interactions with other molecules, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

5-Ethyl-5-methyldecane, with the chemical formula CH and a molecular weight of 184.3614 g/mol, is an alkane compound categorized under decanes. It is identified by the CAS Registry Number 17312-74-2 and is known for its structural complexity due to the presence of both ethyl and methyl groups on the fifth carbon of the decane chain . This compound has garnered attention in various fields, including organic chemistry and environmental science, due to its potential biological activities.

General Properties

This compound is primarily studied for its volatile organic compound (VOC) properties, which can influence both ecological and human health. VOCs are known to contribute to air pollution and can have various biological effects, including toxicity and carcinogenicity depending on their concentration and exposure duration.

Toxicological Studies

Research indicates that aliphatic hydrocarbons like this compound can exhibit varying degrees of toxicity. A comprehensive review of related compounds suggests that long-chain alkanes may induce cytotoxic effects in mammalian cells when exposed at high concentrations. For instance, studies have shown that exposure to similar hydrocarbons can lead to oxidative stress, inflammation, and even apoptosis in human cell lines .

Case Study: Human Health Risk Assessment

A case study conducted by the U.S. Environmental Protection Agency (EPA) assessed the health risks associated with exposure to various VOCs, including alkanes. The study highlighted that prolonged exposure to certain aliphatic hydrocarbons could result in adverse health outcomes such as respiratory issues and skin irritations. The assessment included a detailed analysis of exposure pathways and potential biomarkers for monitoring health impacts related to VOC exposure .

Metabolomic Analysis

Recent studies utilizing untargeted metabolomics have identified this compound among other volatile compounds in plant extracts. This technique allows for a comprehensive analysis of metabolic profiles, revealing that certain metabolites may possess antioxidant properties. For example, the ORAC (Oxygen Radical Absorbance Capacity) method was employed to evaluate the antioxidant potential of extracts containing this compound, suggesting that it may contribute positively to health by mitigating oxidative stress .

Ecological Impact

The ecological implications of this compound are significant, particularly in relation to its role as a pollutant. Its presence in biomass combustion emissions has raised concerns regarding air quality and public health in developing countries, where reliance on biomass fuels is prevalent. Research indicates that emissions from such sources can contain a complex mixture of toxic compounds, including PAHs (polycyclic aromatic hydrocarbons) and dioxins, which are known for their carcinogenic properties .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CH |

| Molecular Weight | 184.3614 g/mol |

| CAS Registry Number | 17312-74-2 |

| Toxicological Concerns | Potential cytotoxicity |

| Environmental Impact | VOC contributing to air pollution |

Eigenschaften

IUPAC Name |

5-ethyl-5-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKCQZZZVWWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938325 | |

| Record name | 5-Ethyl-5-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-74-2 | |

| Record name | 5-Ethyl-5-methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.